N-(4-Aminophenyl)-N-ethylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
6471-31-4 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-2-17(14-10-8-13(16)9-11-14)15(18)12-6-4-3-5-7-12/h3-11H,2,16H2,1H3 |
InChI Key |
AODKHJGVTCIHMR-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Other CAS No. |
6471-31-4 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Aminophenyl N Ethylbenzamide and Structural Analogues
Established Synthetic Routes to the N-(4-Aminophenyl)-N-ethylbenzamide Core
The construction of the this compound molecule typically involves two key stages: the formation of the central amide linkage and the strategic introduction of the amino group onto the phenylamine ring.
The amide bond is a cornerstone of many chemical and pharmaceutical compounds, and numerous methods exist for its formation. researchgate.netacs.org The most common approach for synthesizing benzamides involves the coupling of a carboxylic acid or its derivative with an amine. researchgate.net
A prevalent strategy is the acylation of an appropriate amine with a benzoyl derivative. For the synthesis of the this compound core, a plausible route involves the reaction of a benzoyl halide, such as benzoyl chloride, with N-ethyl-4-nitroaniline. This reaction, often carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, yields N-(4-nitrophenyl)-N-ethylbenzamide.
Alternatively, direct coupling of benzoic acid with N-ethyl-4-nitroaniline can be achieved using a variety of modern coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net This approach avoids the need to prepare the more reactive acyl chloride.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent Type |
|---|---|---|
| Dicyclohexylcarbodiimide / N,N-Dimethylaminopyridine | DCC/DMAP | Carbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | EDC/HOBt | Carbodiimide |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt |
This table presents a selection of commonly used reagents that facilitate the direct formation of amide bonds from carboxylic acids and amines.
The introduction of the amino group at the para-position of the N-ethylaniline moiety is a critical step that dictates the final structure. While direct C-H amination of aromatic rings is an area of active research, a more conventional and highly regioselective method involves the reduction of a nitro group precursor. acs.orgnih.govresearchgate.net
Following the amide bond formation to create N-(4-nitrophenyl)-N-ethylbenzamide, the nitro group is selectively reduced to an amine. This transformation is typically accomplished through catalytic hydrogenation. researchgate.net The reaction is carried out under a hydrogen atmosphere using a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This method is highly efficient and chemoselective, leaving the amide bond and aromatic rings intact.
Reaction Scheme: Synthesis of this compound
Amidation: Benzoyl chloride reacts with N-ethyl-4-nitroaniline to form N-(4-nitrophenyl)-N-ethylbenzamide.
Reduction: The nitro group of N-(4-nitrophenyl)-N-ethylbenzamide is reduced using H₂ gas and a Pd/C catalyst to yield the final product, this compound. researchgate.net
Other reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, can also be employed for the nitro group reduction, offering alternative pathways depending on substrate tolerance and reaction conditions. nih.gov
Synthesis of this compound Derivatives
The structural framework of this compound allows for extensive modification to explore structure-activity relationships for various applications. walshmedicalmedia.com Diversification can be achieved by introducing substituents on the benzoyl ring, the phenylamine ring, or by altering the groups attached to the nitrogen atoms.
Introducing a wide array of functional groups onto the benzoyl portion of the molecule is readily achievable by using appropriately substituted benzoic acids or benzoyl chlorides in the initial amide bond formation step. chemmethod.com The nature and position of these substituents can significantly influence the electronic properties and steric profile of the resulting derivative.
For example, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be incorporated. The synthesis follows the same fundamental pathway of amidation followed by nitro group reduction.
Table 2: Examples of Derivatives with Benzoyl Moiety Modifications
| Substituent on Benzoyl Ring | Starting Benzoyl Chloride | Resulting Derivative (after reduction) |
|---|---|---|
| 4-Methoxy | 4-Methoxybenzoyl chloride | N-(4-Aminophenyl)-N-ethyl-4-methoxybenzamide |
| 4-Chloro | 4-Chlorobenzoyl chloride | N-(4-Aminophenyl)-4-chloro-N-ethylbenzamide |
| 3-Nitro | 3-Nitrobenzoyl chloride | N-(4-Aminophenyl)-N-ethyl-3-nitrobenzamide |
This table illustrates how different starting materials can be used to generate a library of compounds with varied substituents on the benzoyl ring.
Modifications to the phenylamine ring are typically introduced by starting with a substituted 4-nitroaniline precursor. Electrophilic aromatic substitution on aniline (B41778) derivatives can be challenging to control due to the strong activating nature of the amino group, often leading to multiple substitutions. libretexts.org Therefore, utilizing a precursor where the desired substitution pattern is already established is the preferred synthetic strategy.
For instance, to synthesize a derivative with a methyl group on the phenylamine ring, the synthesis would commence with N-ethyl-2-methyl-4-nitroaniline. This precursor would then undergo acylation with benzoyl chloride, followed by the reduction of the nitro group to yield the final substituted product.
Table 3: Examples of Derivatives with Phenylamine Moiety Modifications
| Substituent on Phenylamine Ring | Starting Nitroaniline Precursor | Resulting Derivative |
|---|---|---|
| 2-Methyl | N-ethyl-2-methyl-4-nitroaniline | N-(4-Amino-2-methylphenyl)-N-ethylbenzamide |
| 3-Chloro | N-ethyl-3-chloro-4-nitroaniline | N-(4-Amino-3-chlorophenyl)-N-ethylbenzamide |
This table shows representative examples of how the final structure can be altered by incorporating substituents on the phenylamine ring from the outset of the synthesis.
Further structural diversity can be achieved by modifying the substituents on the two nitrogen atoms within the molecule.
Modification of the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl or even aryl substituents. This is accomplished by starting the synthetic sequence with a different N-substituted-4-nitroaniline. For example, using N-methyl-4-nitroaniline or N-propyl-4-nitroaniline would lead to the corresponding N-methyl or N-propyl analogues of the final product.
Functionalization of the 4-Amino Group: The primary amino group in the final this compound product is a versatile handle for further functionalization. It can undergo a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides to introduce additional alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form a secondary amide or imide.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These post-synthesis modifications allow for the creation of a vast library of compounds from a common intermediate, which is a powerful strategy in medicinal chemistry and materials science.
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(4-nitrophenyl)-N-ethylbenzamide |
| N-ethyl-4-nitroaniline |
| Benzoic acid |
| Benzoyl chloride |
| N-(4-Aminophenyl)-N-ethyl-4-methoxybenzamide |
| 4-Methoxybenzoyl chloride |
| N-(4-Aminophenyl)-4-chloro-N-ethylbenzamide |
| 4-Chlorobenzoyl chloride |
| N-(4-Aminophenyl)-N-ethyl-3-nitrobenzamide |
| 3-Nitrobenzoyl chloride |
| N-(4-Aminophenyl)-N-ethyl-4-methylbenzamide |
| 4-Methylbenzoyl chloride |
| N-(4-Amino-2-methylphenyl)-N-ethylbenzamide |
| N-ethyl-2-methyl-4-nitroaniline |
| N-(4-Amino-3-chlorophenyl)-N-ethylbenzamide |
| N-ethyl-3-chloro-4-nitroaniline |
| N-(4-Amino-2,6-dimethylphenyl)-N-ethylbenzamide |
| N-ethyl-2,6-dimethyl-4-nitroaniline |
| N-methyl-4-nitroaniline |
| N-propyl-4-nitroaniline |
| Triethylamine |
| Pyridine |
| Palladium on carbon |
| Tin(II) chloride |
Advanced Synthetic Approaches and Process Optimization in this compound Synthesis
The synthesis of this compound and its structural analogues has evolved significantly, with a strong emphasis on developing more efficient, sustainable, and scalable methodologies. Advanced synthetic approaches are moving away from traditional batch processes that often require harsh conditions and stoichiometric activating agents, which generate significant waste. The focus has shifted towards process optimization through the application of green chemistry principles and the adoption of modern technologies like flow chemistry.
Green Chemistry Principles in Benzamide (B126) Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing N-aryl benzamides such as this compound, these principles are applied to improve sustainability and efficiency.
Key green chemistry strategies applicable to benzamide synthesis include:
Catalytic Amidation: A primary goal is to replace stoichiometric and often wasteful coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU) with catalytic methods. ucl.ac.uk Direct amidation of a carboxylic acid and an amine is a highly atom-economical approach. Boronic acids and boric acid have emerged as effective catalysts for this transformation. ucl.ac.uksciepub.com The proposed mechanism for boric acid catalysis involves the formation of a mixed anhydride with the carboxylic acid, which then acts as the active acylating agent for the amine. sciepub.com This catalytic cycle regenerates the boric acid, minimizing waste. sciepub.com Rhodium-catalyzed C-H functionalization followed by decarboxylation represents another innovative catalytic route to N-aryl benzamides from benzoic acids and isocyanates. nih.gov
Use of Greener Solvents: Traditional amide synthesis often employs polar aprotic solvents like DMF or DMSO, which pose environmental and health concerns. Research has focused on identifying safer alternatives. mdpi.com Water is a highly desirable green solvent, and methods for conducting amidation reactions in aqueous media, often using surfactants to create micelles, are being developed. acs.orgrsc.org Additionally, solvent-free or "dry media" reactions, where the reactants are heated together without a solvent, offer a significant green advantage by eliminating solvent waste entirely. figshare.comresearchgate.net For instance, the N-benzoylation of anilines has been successfully achieved under solvent- and activation-free conditions using vinyl benzoate (B1203000). figshare.com
Alternative Starting Materials and Reagents: Green approaches also explore more sustainable starting materials. An iron-mediated method has been developed for the synthesis of N-aryl amides from readily available nitroarenes and acyl halides in water. rsc.orgnih.gov This process uses inexpensive and safe iron dust as the reductant and water as the solvent, avoiding the need for pre-formed anilines and organic solvents. rsc.orgnih.gov
The table below summarizes various green chemistry approaches for the synthesis of benzamide derivatives, which are applicable to the synthesis of this compound.
| Green Strategy | Method | Key Advantages |
| Catalytic Amidation | Boric acid catalyzed direct amidation of benzoic acid and benzylamine. sciepub.com | Avoids stoichiometric activators, high yield, catalyst can be recovered. sciepub.com |
| Rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids. nih.gov | Unique, removable directing group strategy. nih.gov | |
| Alternative Solvents | Amidation in aqueous slurries using surfactants like TPGS-750-M. acs.org | Reduces reliance on hazardous organic solvents. acs.org |
| 4-Formylomorpholine (4FM) as a greener alternative to DMF and DMSO. mdpi.com | Favorable environmental profile and high solubilizing power. mdpi.com | |
| Solvent-Free Synthesis | Direct reaction of anilines with vinyl benzoate without a solvent. figshare.com | Eliminates solvent waste, easy product isolation. figshare.com |
| Alternative Reagents | Fe-mediated synthesis from nitroarenes and acyl chlorides in water. rsc.orgnih.gov | Uses cheap, safe reductant; starts from readily available industrial chemicals. rsc.org |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of benzamides. These benefits include enhanced safety, better process control, improved scalability, and the potential for integrating multiple reaction steps into a single, automated sequence. mtak.hudurham.ac.uk
For the synthesis of this compound, flow chemistry can be implemented in several ways:
Microflow Reactors for Rapid Amide Bond Formation: Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions. This enables the use of highly reactive intermediates that would be difficult to manage in a batch reactor. nih.gov For example, a method for highly efficient amide bond formation involves the rapid (0.5 seconds) conversion of carboxylic acids into highly active species using triphosgene, followed by a rapid (4.3 seconds) reaction with an amine in a microflow system. nih.gov This process is fast, occurs at ambient temperature, and minimizes side reactions like epimerization. nih.gov
Continuous Slurry-Flow Technology: Handling solid reagents or products can be a challenge in flow chemistry. However, specialized reactors like spinning disc reactors or agitated continuous stirred-tank reactors can manage aqueous slurries effectively. acs.org This allows for sustainable amide bond formation in water even when reactants or products have limited solubility, combining the benefits of a green solvent with the advantages of continuous processing. acs.org
Process Optimization with Design of Experiments (DoE): Flow chemistry platforms are particularly well-suited for rapid process optimization using statistical methods like Design of Experiments (DoE). researchgate.net By systematically varying parameters such as temperature, residence time, and reagent concentration, an optimal set of conditions can be identified with a minimal number of experiments. researchgate.netd-nb.info For instance, Bayesian optimization has been used to rapidly find conditions for a one-flow synthesis of unsymmetrical sulfamides, a process that could be adapted for benzamide synthesis. d-nb.info
Electrochemical Synthesis in Flow: Electrochemical methods offer a reagent-free way to conduct redox reactions. An electrochemical approach to amide bond formation has been demonstrated in a continuous flow system using a gold-modified carbon felt electrode. acs.org This method proceeds via the chemoselective electrochemical oxidation of hemiaminals formed from aldehydes and amines, offering a sustainable and innovative route to amides. acs.org
The following table presents data on different continuous flow methodologies for amide synthesis, highlighting the reaction conditions and outcomes.
| Flow Technology | Model Reaction | Reactor Type | Residence Time | Temperature | Yield |
| Microflow Synthesis nih.gov | Fmoc-L-Phe + H-L-Ala-OAll | Micro-tube reactor | Activation: 0.5 s; Amidation: 4.3 s | Ambient | 95% |
| Microwave-Assisted Flow researchgate.net | Benzoic acid + Amine | Not specified | Not specified | High Temperature | Industrial Scale |
| Continuous Slurry-Flow acs.org | Amidation in HPMC/H₂O | Spinning Disc Reactor / CSTR | 30 min - 3 h | Not specified | Preparative scale |
| Electrochemical Flow acs.org | Benzaldehyde + Piperidine | Au@CF anode in flow reactor | Optimized via Bayesian model | Ambient | Moderate to High |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms involved in the formation of the amide bond in this compound is crucial for optimizing reaction conditions, minimizing byproducts, and developing new synthetic routes. The primary pathway involves the coupling of a carboxylic acid derivative with an amine.
The most common strategy for amide bond formation begins with the activation of the carboxylic acid's carboxyl group to make it more electrophilic, as the direct reaction with an amine is often slow and requires high temperatures. fishersci.co.uk The activated intermediate then readily undergoes nucleophilic attack by the amine.
The mechanism can be broadly categorized based on the activating agent:
Activation via Acyl Halides: In the Schotten-Baumann reaction, the carboxylic acid is converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The acyl chloride then reacts with the amine. The mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide. fishersci.co.uk
Activation with Coupling Reagents: Peptide coupling reagents such as HATU are widely used. growingscience.com In a typical process, the carboxylic acid reacts with HATU in the presence of a non-nucleophilic base like DIPEA to form a highly reactive O-acylisourea active ester. This ester is then susceptible to nucleophilic attack by the amine to form the desired amide. growingscience.com The role of additives like HOBt, when used with carbodiimides like EDC, is to form an active ester that is less prone to side reactions and racemization. nih.gov
Catalytic Mechanisms:
Palladium-Catalyzed Amidation: The catalytic cycle for palladium-catalyzed amidation is believed to be similar to the Buchwald-Hartwig amination. syr.edu It generally involves: (i) oxidative addition of an aryl halide to a Pd(0) catalyst, (ii) ligand exchange where the amide binds to the palladium center, and (iii) reductive elimination to release the N-aryl amide product and regenerate the Pd(0) catalyst. syr.edu
Computational Studies: Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of various amidation reactions. For example, computational studies on phosphine-catalyzed Staudinger ligation of benzoic acid and benzyl (B1604629) azide confirmed the involvement of a crucial phosphonium intermediate that activates the carboxylate for nucleophilic acyl substitution. researchgate.net Similarly, the mechanism of ynamide-mediated amide bond formation has been computationally studied, showing that the reaction proceeds through a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups, with the subsequent aminolysis being catalyzed by the carboxylic acid itself. rsc.org These computational insights are invaluable for predicting reaction outcomes and designing more efficient catalysts.
The general mechanism for amide formation via an activated carboxylic acid intermediate is depicted below:
Step 1: Activation of Carboxylic Acid R-COOH + [Activator] → R-CO-X (Activated Intermediate) + Byproducts
Step 2: Nucleophilic Attack by Amine R-CO-X + R'-NH₂ → [R-C(O⁻)(NH₂⁺R')-X] (Tetrahedral Intermediate)
Step 3: Formation of Amide [R-C(O⁻)(NH₂⁺R')-X] → R-CO-NHR' + HX
This fundamental mechanistic understanding allows chemists to select appropriate reagents and conditions to favor the formation of this compound while suppressing potential side reactions.
Advanced Spectroscopic and Structural Elucidation of N 4 Aminophenyl N Ethylbenzamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the chemical environments of protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(4-Aminophenyl)-N-ethylbenzamide, the spectrum is predicted to show distinct signals for the ethyl group and the two aromatic rings.
The ethyl group protons are expected to appear in the upfield region. The methyl (CH₃) protons would likely present as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, being attached to the nitrogen atom, would be deshielded and appear as a quartet, coupled to the methyl protons.
The aromatic region would be more complex. The protons on the benzoyl ring are influenced by the electron-withdrawing carbonyl group. In contrast, the protons on the 4-aminophenyl ring are affected by both the electron-donating primary amine (-NH₂) and the tertiary amide nitrogen. The protons ortho to the amino group are expected to be the most shielded (upfield) in this region, while the protons of the benzoyl group will be further downfield. Due to restricted rotation around the C(O)-N bond, the signals for the aromatic protons on the N-substituted ring may appear broadened.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.2 |
| Ethyl -CH₂- | ~3.8 | Quartet (q) | ~7.2 |
| -NH₂ | ~3.5-4.5 | Broad Singlet (br s) | - |
| Aminophenyl H (ortho to NH₂) | ~6.6-6.8 | Doublet (d) | ~8.5 |
| Aminophenyl H (ortho to N) | ~7.0-7.2 | Doublet (d) | ~8.5 |
| Benzoyl H (ortho) | ~7.4-7.6 | Multiplet (m) | - |
| Benzoyl H (meta, para) | ~7.3-7.5 | Multiplet (m) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. The carbonyl carbon of the amide is characteristically found far downfield. The carbons of the two aromatic rings will appear in the typical aromatic region (~110-150 ppm), with their exact shifts determined by the substituents. The carbon attached to the primary amino group (C-NH₂) is expected to be significantly shielded, while the carbon attached to the amide nitrogen (C-N) will be deshielded. The ethyl group carbons will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~13-15 |
| Ethyl -CH₂- | ~45-48 |
| Aminophenyl C (C-NH₂) | ~145-148 |
| Aminophenyl C (CH ortho to NH₂) | ~114-116 |
| Aminophenyl C (CH ortho to N) | ~127-129 |
| Aminophenyl C (C-N) | ~135-138 |
| Benzoyl C (C=O) | ~170-172 |
| Benzoyl C (C-C=O) | ~136-139 |
| Benzoyl C (ortho) | ~128-130 |
| Benzoyl C (meta) | ~127-129 |
| Benzoyl C (para) | ~130-132 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. nih.gov A key cross-peak would connect the ethyl CH₃ triplet and the CH₂ quartet. It would also show correlations between adjacent protons on both aromatic rings, helping to assign their specific positions. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. sielc.com It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the ethyl CH₂ protons at ~3.8 ppm to the ethyl CH₂ carbon at ~45-48 ppm). sielc.com This is invaluable for distinguishing between the numerous aromatic CH signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. youtube.com Key expected correlations would include:
From the ethyl CH₂ protons to the adjacent methyl carbon and the aromatic carbons of the aminophenyl ring to which the nitrogen is attached.
From the benzoyl ring protons to the amide carbonyl carbon (~170-172 ppm), confirming the benzoyl moiety.
From the aminophenyl protons to the neighboring carbons within that ring, confirming their relative positions.
Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-systems within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.
N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the tertiary amide carbonyl (C=O) group is expected in the range of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for both the aromatic amine and the amide would be found in the 1250-1350 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound Predicted data based on analysis of similar compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2970 | Medium |
| C=O Stretch (Amide) | 1630-1680 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated systems. This compound contains two primary chromophores: the benzoyl group and the aminophenyl group. The spectrum, typically run in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show strong absorptions corresponding to π→π* transitions within the aromatic rings. The presence of the lone pairs on the nitrogen and oxygen atoms also allows for weaker n→π* transitions.
The aminophenyl moiety is expected to contribute a strong absorption band around 240-260 nm. The benzoyl system will also show strong π→π* transitions, likely in a similar region, which may lead to a broad, overlapping absorption band. A weaker, longer-wavelength absorption corresponding to n→π* transitions of the carbonyl group might be observed around 280-300 nm, though it may be obscured by the more intense π→π* bands. nih.govspectrabase.com
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a wealth of information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its molecular mass with extremely high accuracy, typically to within a few parts per million (ppm). measurlabs.com For this compound, with a molecular formula of C₁₅H₁₆N₂O, the theoretical monoisotopic mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental formula. epa.gov
The expected high-resolution mass data for the protonated molecule [M+H]⁺ of this compound is presented below.
Table 1: Theoretical and Hypothetical HRMS Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O |
| Theoretical Monoisotopic Mass | 240.1263 g/mol |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 241.1335 |
| Hypothetical Measured m/z | 241.1332 |
| Hypothetical Mass Error | -1.2 ppm |
This level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. epa.gov The protonated molecule of this compound ([M+H]⁺, m/z 241.1) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern can be predicted based on the known behavior of benzamides and aromatic amines. nih.govnih.gov
The primary fragmentation is expected to occur at the amide bond, which is the most labile site. Key fragmentation pathways would likely include:
Cleavage of the C-N amide bond: This would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105.0335. This is a very common and stable fragment for benzoyl derivatives.
Cleavage of the N-ethyl bond: Loss of an ethyl radical (•C₂H₅) is possible, though typically less favorable than other pathways.
Fragmentation of the aminophenyl group: The N-(4-aminophenyl)-N-ethyl portion could also fragment, for instance, through the loss of the ethyl group to form a fragment at m/z 121.0651, corresponding to the protonated 4-aminobenzamide (B1265587) moiety.
A study on the fragmentation of protonated N-(3-aminophenyl)benzamide revealed a characteristic nitrogen-oxygen exchange rearrangement. nih.gov A similar rearrangement might be possible for the para-substituted isomer, although the primary fragments are expected to arise from direct bond cleavages.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
|---|---|---|---|
| 241.13 | 122.08 | [C₈H₁₀N]⁺ (N-ethylaniline cation) | C₇H₅NO |
| 241.13 | 105.03 | [C₇H₅O]⁺ (Benzoyl cation) | C₈H₁₀N₂ |
| 122.08 | 93.06 | [C₆H₇N]⁺ (Aniline cation) | C₂H₅ |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structural Characterization
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated that can be mathematically reconstructed into a detailed molecular structure. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
While no public crystal structure data is currently available for this compound, a crystallographic analysis would provide invaluable structural insights. The data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the molecule. This would allow for the visualization of the molecule's conformation in the solid state, including the dihedral angle between the two aromatic rings and the geometry around the amide nitrogen.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z (molecules/unit cell) | 4 |
Advanced Chromatographic Methods in Analytical and Preparative Chemistry
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. For a compound like this compound, a reversed-phase HPLC method is typically employed. hnxb.org.cn This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.
A typical method would utilize a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. hnxb.org.cn Method validation is a critical step to ensure the method is reliable, reproducible, and accurate for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netactascientific.commdpi.com
Table 4: Typical HPLC Method Parameters and Validation Summary (Hypothetical)
| Parameter | Specification |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~5.2 min |
| Validation Parameters | |
| Linearity (R²) | > 0.999 (Concentration range 1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank or related impurities |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition |
Ultra Performance Liquid Chromatography (UPLC) Applications
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. xml-journal.net This results in dramatically increased efficiency, resolution, and speed of analysis. An HPLC method can often be transferred to a UPLC system to achieve significant improvements in throughput and performance. hnxb.org.cn
The primary advantage of UPLC is the substantial reduction in analysis time, often by a factor of up to ten, while simultaneously improving sensitivity and resolution. sciencepublishinggroup.com This is particularly valuable in high-throughput screening environments. The system operates at much higher pressures than HPLC to push the mobile phase through the densely packed column.
Table 5: Comparison of Typical HPLC and UPLC Method Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Run Time | 10 - 20 min | 1 - 3 min |
| System Backpressure | 1000 - 3000 psi | 6000 - 15000 psi |
| Solvent Consumption | High | Low |
Computational Chemistry and Theoretical Modeling Studies of N 4 Aminophenyl N Ethylbenzamide
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of organic molecules like N-(4-Aminophenyl)-N-ethylbenzamide. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.
Prediction of Spectroscopic Parameters
DFT calculations are instrumental in predicting various spectroscopic parameters, which are crucial for the structural elucidation of this compound. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be correlated with experimental data to confirm the molecular structure. For instance, in studies of similar benzohydrazide (B10538) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the molecular structure and compare it with experimentally determined structures. nih.gov The calculated vibrational frequencies and NMR chemical shifts for related compounds have shown strong correlation with experimental values, aiding in the definitive assignment of spectral features. mdpi.comresearchgate.net For this compound, DFT could be employed to predict its characteristic vibrational modes, such as the C=O stretching of the amide group and the N-H stretching of the amine group, as well as the 1H and 13C NMR chemical shifts, facilitating its identification and characterization.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, DFT calculations can map the distribution of HOMO and LUMO orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich aminophenyl ring, while the LUMO might be distributed over the benzamide (B126) moiety. A small HOMO-LUMO gap would suggest higher reactivity and charge transfer possibilities within the molecule. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below.
| Reactivity Index | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |
These reactivity indices provide a quantitative basis for predicting how this compound might interact with other chemical species.
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, molecular docking could be employed to screen for potential biological targets.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, in studies of other benzamide derivatives, docking simulations have identified critical interactions with amino acid residues in the active sites of enzymes like butyrylcholinesterase and ROCK1. hilarispublisher.compeerj.compeerj.com These studies have shown that the benzamide core can form crucial hydrogen bonds, while the substituted phenyl rings can engage in hydrophobic and arene-arene interactions. hilarispublisher.com A hypothetical docking study of this compound into a kinase active site might reveal similar binding modes, guiding the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their physicochemical properties or structural features.
For a series of this compound analogs with varying substituents, a QSAR study could be conducted. This would involve calculating a range of molecular descriptors for each analog, such as lipophilicity (logP), molar refractivity, and electronic parameters. These descriptors would then be correlated with their measured biological activity using statistical methods like multiple linear regression or partial least squares. In a study on N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides, a QSAR model was developed that showed a high correlation between physicochemical parameters and cytotoxic activity. nih.gov Similarly, a QSAR analysis of 4-aminodiphenylsulfone derivatives revealed that conformational entropy and indicator parameters were key to their antibacterial activity. nih.gov A successful QSAR model for this compound derivatives could be used to predict the activity of untested compounds and prioritize them for synthesis and further testing.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor.
MD simulations can be used to study the flexibility of the molecule, including the rotation around the amide bond and the orientation of the phenyl rings. This is crucial as the conformation of the molecule can significantly impact its biological activity. For instance, MD simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors have been used to understand their binding stability and interactions with the ROCK1 kinase. peerj.comresearchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com An MD simulation of this compound in a solvated environment or bound to a target protein would provide valuable insights into its conformational preferences and the nature of its intermolecular interactions.
Structure Activity Relationship Sar Investigations of N 4 Aminophenyl N Ethylbenzamide Analogues
Correlating Substituent Effects on Biological or Chemical Activity
The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a critical role in the activity of benzamide (B126) derivatives. For instance, in a series of 4-amino-N-(4-aminophenyl)benzamide analogues designed as inhibitors of DNA methyltransferases (DNMTs), the nature of the aromatic or heterocyclic substituent had a profound effect on inhibitory activity. nih.govresearchgate.net
Research has shown that the introduction of different substituents can modulate the biological activity of the core structure. While specific data on N-(4-Aminophenyl)-N-ethylbenzamide is limited, studies on related benzamide scaffolds indicate that both electron-donating and electron-withdrawing groups can influence activity, often in a target-dependent manner. For example, in some series of biologically active compounds, electron-donating groups like methoxy (B1213986) and hydroxyl have been found to enhance activity, while electron-withdrawing groups such as nitro and chloro may decrease it.
Steric hindrance is another crucial factor. The size and bulkiness of substituents can dictate the molecule's ability to fit into a binding pocket of a target protein. In the context of 4-amino-N-(4-aminophenyl)benzamide analogues, it was observed that tricyclic moieties, such as acridine (B1665455), led to a decrease in activity, suggesting that larger, bulkier groups may introduce unfavorable steric clashes. nih.govresearchgate.net Conversely, bicyclic systems like quinoline (B57606) were well-tolerated, indicating an optimal size for substituents in that particular biological context. nih.govresearchgate.net
The ethyl group on the benzamide nitrogen of the parent compound, this compound, introduces a specific steric and electronic effect compared to an unsubstituted amide. This ethyl group can influence the conformation of the molecule and may impact hydrogen bonding capabilities, which are often crucial for target binding.
Table 1: Effect of Substituents on the Biological Activity of Related Benzamide Analogues Note: This table is a representative example based on general findings in benzamide SAR studies and does not represent specific data for this compound.
| Substituent | Position | Electronic Effect | Steric Effect | Observed Impact on Activity (General) |
|---|---|---|---|---|
| -OCH3 | para on benzoyl ring | Electron-donating | Moderate | Often enhances activity |
| -NO2 | para on benzoyl ring | Electron-withdrawing | Moderate | Often decreases activity |
| -Cl | para on benzoyl ring | Electron-withdrawing | Small | Variable, can increase or decrease activity |
| -OH | para on benzoyl ring | Electron-donating | Small | Often enhances activity |
The position of substituents on the aromatic rings of this compound analogues is a critical determinant of their activity. Moving a substituent from one position to another can drastically alter the molecule's shape, electronic distribution, and ability to interact with a biological target.
In studies of related aromatic oligoamide foldamers, positional isomerism was shown to have a significant impact on their chiroptical properties. For example, the placement of a fluorophore at different positions on a quinoline ring system resulted in markedly different spectroscopic features, underscoring the sensitivity of molecular properties to substituent location.
For this compound analogues, moving the amino group on the phenyl ring from the para (4-position) to the meta (3-position) or ortho (2-position) would fundamentally change the geometry of the molecule. This would likely affect its ability to form key interactions with a target, potentially leading to a significant loss or change in biological activity. Similarly, the substitution pattern on the benzoyl ring would also be expected to be crucial.
Stereochemical Influences on Activity Profiles and Selectivity
Stereochemistry can play a pivotal role in the biological activity and selectivity of drug molecules. While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to enantiomers with different biological profiles.
Rational Design Principles through Scaffold Hopping and Bioisosteric Replacements
Rational drug design often employs strategies like scaffold hopping and bioisosteric replacement to discover new chemical entities with improved properties.
Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining the original's key pharmacophoric features. This can lead to compounds with novel intellectual property, improved pharmacokinetic properties, or a different side effect profile. For this compound, one could envision replacing the central benzamide core with other functionalities that maintain the relative orientation of the two aromatic rings.
Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For example, the amide linkage in this compound could potentially be replaced by other groups like a sulfonamide or a reverse amide to explore changes in metabolic stability and binding interactions. In the context of related 4-amino-N-(4-aminophenyl)benzamide analogues, the orientation of the central amide bond was found to have little effect on the biological activity, suggesting some tolerance for modification in this region. nih.govresearchgate.net
Table 2: Potential Bioisosteric Replacements for the Amide Linker
| Original Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Amide (-CONH-) | Reverse Amide (-NHCO-) | Altered hydrogen bonding pattern, potential change in metabolic stability |
| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Different geometry and electronic properties, may improve metabolic stability |
| Amide (-CONH-) | Ester (-COO-) | Loss of hydrogen bond donor, generally more labile |
| Amide (-CONH-) | Ketone (-CO-) | Loss of hydrogen bond donor, altered geometry |
Optimization of Target Specificity and Potency via Systematic Structural Modifications
The systematic modification of a lead compound is a key strategy to optimize its potency and selectivity for a particular biological target. This process involves making a series of related compounds and evaluating their activity to build a detailed SAR understanding.
For this compound analogues, a systematic approach would involve modifying three key regions:
The Benzoyl Ring: Introduction of various substituents at different positions to probe electronic and steric requirements for binding.
The Phenylamino Moiety: Modification of the amino group and substitution on the phenyl ring to explore the impact on activity. The N-ethyl group itself is a point of potential modification, where varying the alkyl chain length could influence potency or selectivity.
The Central Amide Linker: As discussed, bioisosteric replacement of the amide bond could lead to improved properties.
In the development of inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, a similar systematic approach led to the discovery of potent and selective TYK2 inhibitors. Modifications to different parts of the molecule resulted in significant improvements in potency and selectivity against related kinases. This highlights the power of systematic structural modifications in optimizing drug candidates.
A study on 4-amino-N-(4-aminophenyl)benzamide analogues revealed that the best combination for DNMT inhibition was a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.govresearchgate.net This finding provides a clear direction for the design of more potent inhibitors based on this scaffold.
Mechanistic Studies at the Molecular and Biochemical Levels
Elucidation of Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase (HDAC) Inhibition)
The N-substituted benzamide (B126) structural motif is a recognized pharmacophore in the design of enzyme inhibitors, particularly for Histone Deacetylases (HDACs). HDACs are a class of enzymes crucial for epigenetic regulation; their inhibition can lead to the hyperacetylation of histone proteins, relaxing chromatin structure and altering gene expression. This mechanism is a key strategy in anticancer therapies.
Derivatives of aminophenyl benzamide have been developed as potent and selective HDAC inhibitors. nih.gov For instance, the molecule N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a close analogue, demonstrates a class I selective enzyme inhibitory profile. frontiersin.orgnih.gov It shows potent inhibition against HDAC1, HDAC2, and HDAC3. frontiersin.orgnih.gov The inhibitory action of this class of compounds typically involves the "aminophenyl" portion binding to the zinc ion within the catalytic site of the HDAC enzyme, a characteristic interaction for many zinc-dependent HDAC inhibitors. frontiersin.org The development of these compounds often involves exploring the internal cavity of the enzyme adjacent to the catalytic site to enhance potency and selectivity. nih.gov
Some N-(2-aminophenyl)benzamide derivatives have shown potent, isoform-selective inhibition of HDACs, particularly against the HDAC3-NCoR1 complex, while demonstrating lower activity against other isoforms like HDAC8. epa.gov This selectivity is a critical aspect of modern drug design, aiming to minimize off-target effects.
Ligand-Receptor Binding Dynamics and Allosteric Modulation
The interaction of small molecules with receptors is fundamental to pharmacology. While direct binding studies on N-(4-Aminophenyl)-N-ethylbenzamide with certain receptors are not extensively documented, the modulation of key neurological receptors by various compounds is a major area of research.
NMDA Receptors : N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors vital for synaptic plasticity, learning, and memory. nih.gov They are targets for channel-blocking drugs which inhibit receptor function by physically occluding the ion channel pore. nih.gov
Trace Amine-Associated Receptors (TAARs) : Discovered in 2001, TAARs are a family of G protein-coupled receptors (GPCRs). nih.govwikipedia.org The prototypical member, TAAR1, is activated by endogenous trace amines such as β-phenylethylamine and tyramine, which are metabolic derivatives of amino acids. nih.govwikipedia.org TAARs are involved in modulating dopaminergic, serotonergic, and glutamatergic neurotransmission and function as olfactory receptors for various volatile amines. nih.govtaylorandfrancis.comepa.gov
Investigation of Cellular Pathway Modulation
The biological activity of this compound and its analogues extends to the modulation of critical cellular pathways that govern cell fate and inflammatory responses.
Effects on Cell Cycle Progression and Apoptosis Induction
N-substituted benzamides have been shown to exert antiproliferative effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). nih.gov Studies on the analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide revealed that it induces G2/M phase arrest in the cell cycle, preventing cells from entering mitosis. nih.gov This cell cycle block is a common mechanism for anticancer agents. nih.gov
Following cell cycle arrest, these compounds can trigger apoptosis. The mechanism often involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, specifically initiator caspase-9. nih.gov This induction of apoptosis has been observed to be independent of the p53 tumor suppressor protein in some cases, indicating that the compounds can activate cell death pathways that are distinct from those triggered by DNA damage signals that rely on p53. nih.gov In HepG2 cancer cells, for example, treatment with N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide led to a dose-dependent increase in apoptosis. frontiersin.org
Inhibition of Key Signaling Pathways (e.g., NF-kappaB)
The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Its dysregulation is implicated in various inflammatory diseases and cancers. nih.gov Certain N-substituted benzamides have been identified as having anti-inflammatory properties through the inhibition of NF-κB activity. nih.gov This inhibition prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory genes and proteins. nih.govnih.gov
Modulation of Ion Channel Function and Transport Phenomena
While the primary mechanisms of action for many aminophenyl benzamide derivatives focus on enzyme inhibition and pathway modulation, the interaction of small molecules with ion channels and transporters is another critical aspect of cellular pharmacology. For instance, V-ATPase-dependent ion trapping is a phenomenon where weakly basic compounds accumulate in acidic intracellular compartments, a mechanism that can influence drug distribution and efficacy. However, specific studies detailing the interaction of this compound with V-ATPase or other specific ion channels are not prominently featured in the analyzed literature.
Characterization of Protein-Compound Interaction Dynamics
Understanding how a compound binds to its protein target is crucial for rational drug design. This is achieved through a combination of experimental and computational methods.
Molecular Docking and Dynamics : Computational techniques like molecular docking are used to predict the preferred binding orientation of a compound within a protein's active site. nih.gov These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For example, docking studies on benzamide-based inhibitors have shown hydrogen bond formation with hinge loop residues and catalytic lysines in kinase active sites. nih.gov Molecular dynamics (MD) simulations further refine this by simulating the movement of the complex over time, providing insights into its stability and the energetics of binding. nih.gov
Binding Mechanisms : The interaction between a compound and its target protein is often dynamic. An "induced-fit" mechanism, where the protein's active site changes conformation upon ligand binding to achieve a more stable complex, is a common observation. researchgate.net The stability of the final complex is a result of various forces, including short-range Coulombic and Lennard-Jones interactions. nih.gov These detailed structural and dynamic studies are essential for structure-activity relationship (SAR) elucidation, guiding the synthesis of more potent and selective analogues. nih.gov
Exploration of Biological and Research Applications Excluding Clinical Human Trials
Utility as Biochemical Probes and Chemical Tools in Biological Systems
Biochemical probes are essential tools for dissecting complex biological processes. N-(4-Aminophenyl)-N-ethylbenzamide and its structural analogs have shown potential in this area. For instance, natural product-based probes are often highly selective, allowing researchers to target specific biological activities. nih.gov The development of such probes, sometimes inspired by natural products, enables the study of enzyme function and other cellular mechanisms. nih.gov For example, some probes are designed to label only catalytically active enzymes, making them ideal for activity-based protein profiling. nih.gov
Applications in Pre-clinical Disease Models and in vitro Biological Screens
The benzamide (B126) scaffold, a core component of this compound, is a recurring motif in compounds with a wide range of biological activities. Researchers have synthesized and evaluated numerous derivatives for their potential therapeutic applications.
Contributions to Anticancer Research
Derivatives of N-(4-aminophenyl)benzamide have been a significant focus of anticancer research. These compounds have been investigated for their ability to inhibit key targets in cancer progression, such as histone deacetylases (HDACs) and topoisomerases. researchgate.netnih.gov
One area of exploration involves the synthesis of N-(2-aminophenyl)benzamide acridine (B1665455) derivatives, which have demonstrated dual inhibitory activity against Topoisomerase I and isoform-selective HDACs. researchgate.net Many of these synthesized compounds displayed significant antiproliferative activity against various cancer cell lines. researchgate.net For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) has shown potent, class I selective inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.govfrontiersin.org This compound also exhibited greater potency in inhibiting the growth of A2780 and HepG2 cancer cells compared to the established drug suberoylanilide hydroxamic acid (SAHA). nih.gov Further studies on HepG2 cells indicated that NA induces G2/M phase arrest and apoptosis, highlighting its potential as a lead compound for developing bifunctional HDAC inhibitors for solid tumors. nih.govfrontiersin.org
The 4-acetamido-N-methylbenzamido scaffold is another common feature in many antiproliferative agents. researchgate.net Researchers have also explored 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides, although these showed low to no antiproliferative activity. researchgate.net Additionally, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized and studied for their potential as protein kinase inhibitors. nih.gov
The design of novel compounds often involves molecular modeling to predict their interaction with biological targets. nih.gov For example, analogues of SGI-1027, a known DNA methyltransferase (DNMT) inhibitor, were designed based on the crystal structure of a bacterial DNMT. nih.gov Several of these 4-Amino-N-(4-aminophenyl)benzamide analogues showed activity comparable to the parent compound and were more potent against human DNMT3A than DNMT1. nih.gov These compounds also induced the re-expression of a reporter gene in leukemia cells and exhibited cytotoxicity in the micromolar range. nih.gov
| Compound/Derivative | Research Focus | Key Findings | Cell Lines |
| N-(2-aminophenyl)benzamide acridine analogues | Dual Topoisomerase I and HDAC inhibitors | Good antiproliferative activity. researchgate.net | CCRF-CEM, K562, U937 researchgate.net |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC inhibitor | Potent, class I selective HDAC inhibition; induces G2/M phase arrest and apoptosis. nih.govfrontiersin.org | A2780, HepG2 nih.gov |
| 4-Amino-N-(4-aminophenyl)benzamide analogues of SGI-1027 | DNA Methyltransferase (DNMT) inhibitors | Comparable activity to SGI-1027; more potent against DNMT3A than DNMT1; induced gene re-expression. nih.gov | Leukemia KG-1 nih.gov |
| 4-acetylphenylamine-based imidazole (B134444) derivatives | Anticancer agents | Compounds 4, 9, 14, and 22 showed the highest cytotoxicity. nih.gov | MDA-MB-231, PPC-1, U-87 nih.gov |
Studies in Antiparasitic Research
The benzimidazole (B57391) scaffold, structurally related to the benzamide in this compound, is a key component in several antiparasitic drugs. nih.gov This has prompted research into related structures for new antiparasitic agents.
While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For example, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated in vitro anthelmintic properties against the nematode Toxocara canis. nih.gov This compound affected parasite viability in a time- and concentration-dependent manner, similar to albendazole, but with lower cytotoxicity to human and animal cell lines. nih.gov
Furthermore, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds have been synthesized and evaluated for their antiparasitic activity. nih.gov One derivative, with a 3-fluorophenyl substituent, showed excellent activity against Leishmania major parasites in the nanomolar range. nih.gov Another derivative was found to be more active against Toxoplasma gondii. nih.gov These findings highlight the potential of the broader benzimidazole and related heterocyclic structures in the development of new antiparasitic treatments.
Investigations into Anti-inflammatory and Analgesic Research
Derivatives of N-phenylcarbamothioylbenzamide have been synthesized and investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net
A study on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed that several derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net Notably, two compounds showed the most potent anti-inflammatory activity and had a lower incidence of ulcers compared to indomethacin. nih.govresearchgate.net These compounds also demonstrated significant inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, which is consistent with their anti-inflammatory effects and lower ulcerogenic potential. nih.govresearchgate.net
Other research has focused on novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine, which have shown anti-inflammatory activity by suppressing pro-inflammatory mediators. mdpi.com In a rat model of carrageenan-induced paw edema, some of these compounds demonstrated stronger anti-inflammatory activity than indomethacin. mdpi.com Additionally, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and blocking key inflammatory signaling pathways. frontiersin.org These compounds were effective in animal models of colitis and rheumatoid arthritis. frontiersin.org
| Compound/Derivative | Research Model | Key Findings |
| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | Carrageenan-induced paw edema in mice | Higher anti-inflammatory activity and lower ulcer incidence than indomethacin; potent PGE2 inhibition. nih.govresearchgate.net |
| Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Carrageenan-induced rat paw edema | Stronger anti-inflammatory activity than indomethacin. mdpi.com |
| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative | In vitro (THP-1 cells) and in vivo (rat colitis and mouse rheumatoid arthritis models) | Inhibited inflammatory cytokine production and signaling pathways; reduced severity of colitis and arthritis. frontiersin.org |
Research on Antimicrobial Activities
The structural framework of this compound is related to various compounds that have been investigated for their antimicrobial properties.
Research into novel benzimidazole derivatives has shown that some compounds exhibit potent antimicrobial activity. nih.gov Structure-activity relationship studies revealed that compounds with electron-withdrawing groups on the phenyl ring attached to a pyrazole (B372694) nucleus displayed superior antimicrobial activities compared to those with electron-donating groups. nih.gov One particular derivative, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine, was identified as a highly active compound that could serve as a lead for developing new antimicrobial agents. nih.gov
The 4-acetamido-N-methylbenzamido scaffold is also found in many antimicrobial agents. researchgate.net Additionally, studies on 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine (B3269771) have been conducted to evaluate its antimicrobial activity. researchgate.net
Role as Intermediates in Chemical Synthesis Beyond the Compound Itself (e.g., Azo Dyes)
This compound and its parent compound, 4-Amino-N-(4-aminophenyl)benzamide, are valuable intermediates in the synthesis of other chemical compounds, most notably azo dyes. dyestuffintermediates.com
Azo dyes, characterized by the -N=N- functional group, are a significant class of synthetic colorants used in various industries. nih.govunb.ca The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine to form a diazonium salt, followed by a coupling reaction with another aromatic compound. unb.cacuhk.edu.hk
The performed searches explored various avenues, including its potential application in high-throughput screening, its use as a chemical probe, and its inclusion in chemical libraries for biological screening. However, the search results did not yield any relevant data or research findings that would allow for the creation of a scientifically accurate article on this specific topic.
Research databases and scientific publications extensively cover related compounds, such as derivatives of 4-amino-N-(4-aminophenyl)benzamide, and their applications in areas like DNA methyltransferase inhibition. Nevertheless, these findings are not directly applicable to this compound as per the strict constraints of the user request.
Therefore, due to the absence of available information in the public domain concerning the role of this compound in the development of novel assay systems and screening methodologies, it is not possible to generate the requested article.
Future Directions and Emerging Research Avenues for N 4 Aminophenyl N Ethylbenzamide
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize the exploration of compounds like N-(4-Aminophenyl)-N-ethylbenzamide. These powerful computational tools can accelerate the discovery process, predict molecular properties, and optimize synthetic pathways.
Furthermore, AI and ML can aid in the design of new molecules with enhanced properties. By learning from existing data, these models can suggest structural modifications to this compound to improve its efficacy, selectivity, or pharmacokinetic profile. researchgate.netyoutube.com The integration of large language models (LLMs) is also proving beneficial for extracting and standardizing data from scientific literature, further enriching the datasets used for training these predictive models. nd.edu
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of this compound and its analogs is undergoing a paradigm shift towards more sustainable and efficient methods. Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. sigmaaldrich.combohrium.com
Traditional methods for amide bond formation often involve harsh reagents and generate significant waste. bohrium.com Researchers are now exploring catalytic approaches that offer a greener alternative. sigmaaldrich.combohrium.com For instance, the use of boric acid as a catalyst in solvent-free reactions has shown promise for the synthesis of amides from carboxylic acids and urea. bohrium.comsemanticscholar.org This method is not only environmentally friendly but also offers high reaction rates and good yields. bohrium.comsemanticscholar.org
Enzymatic synthesis is another promising avenue. Biocatalysts, such as Candida antarctica lipase (B570770) B, can facilitate amide bond formation under mild conditions with high selectivity, often eliminating the need for extensive purification steps. nih.gov Other innovative strategies include the direct synthesis of amides from alcohols and amines with the liberation of hydrogen gas, and the use of transition metal catalysts to promote efficient amidation reactions. sigmaaldrich.commdpi.com A manganese(I)-catalyzed C−H dienylation of indoles with allenyl benzoate (B1203000) has been developed to create C2-dienylated indoles. acs.org
These advanced synthetic methodologies not only make the production of this compound more economical and environmentally benign but also open up possibilities for creating a wider diversity of derivatives for further investigation.
Exploration of Multi-Targeting Approaches and Polypharmacology Studies
The "one drug-one target" paradigm is increasingly being challenged by the complexity of many diseases. This has led to the rise of polypharmacology, an approach that involves designing single molecules capable of interacting with multiple biological targets. The benzamide (B126) scaffold, a core component of this compound, is a versatile platform for developing such multi-target-directed ligands (MTDLs). mdpi.comnih.gov
Researchers are actively exploring the potential of benzamide derivatives to simultaneously modulate different pathways involved in diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov For instance, hybrid molecules combining the benzamide scaffold with other pharmacophores have been designed to inhibit multiple enzymes or receptors implicated in disease progression. nih.govnih.gov
Molecular docking and other computational techniques are instrumental in the rational design of these multi-targeting agents. mdpi.com By understanding the binding modes of benzamide derivatives at different protein targets, scientists can fine-tune their structures to achieve the desired polypharmacological profile. This approach holds the potential to develop more effective and robust therapies with a lower likelihood of resistance development.
Identification of Novel Biological Targets and Pathways
While some biological activities of benzamide derivatives are known, a vast landscape of potential targets and pathways remains to be explored for this compound. Unraveling its mechanism of action and identifying novel molecular interactions are crucial for unlocking its full therapeutic potential.
Systematic screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, can reveal unexpected activities. High-throughput screening (HTS) technologies, coupled with advanced cellular and molecular assays, can efficiently identify novel protein binders.
Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the key pathways modulated by the compound. This systems-level understanding can lead to the discovery of novel therapeutic applications and provide insights into potential off-target effects. For example, some N-phenylbenzamide derivatives have been investigated as potential topoisomerase I/II inhibitors and apoptosis-inducing agents. nih.gov
Facilitation of Collaborative Research Opportunities and Data Sharing Initiatives
The advancement of our understanding of this compound and other chemical entities is greatly accelerated by open communication and collaboration within the scientific community. Data sharing initiatives and open-source research platforms are becoming increasingly vital for fostering innovation and avoiding redundant efforts.
Public repositories for chemical and biological data, such as PubChem, provide a centralized platform for researchers to deposit and access information on compounds, including their structures, properties, and biological activities. nih.govacs.org Initiatives like the Open Reaction Database are working to standardize and share reaction data, which is crucial for the development of predictive machine learning models for synthesis planning. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
